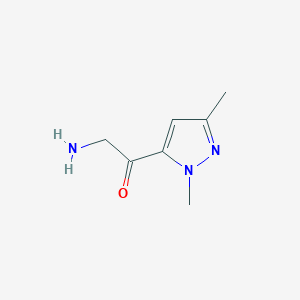
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H11N3O It is a pyrazole derivative, which means it contains a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
科学的研究の応用
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antileishmanial and antimalarial agents.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies: It is used in the study of enzyme interactions and molecular docking studies to understand its binding affinity and mechanism of action.
作用機序
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For example, in antileishmanial activity, it binds to the enzyme dihydrofolate reductase, inhibiting its activity and thereby preventing the synthesis of nucleotides necessary for DNA replication . This leads to the death of the parasite.
類似化合物との比較
Similar Compounds
- 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-one
- 2-amino-1-(1,3-dimethyl-1H-pyrazol-3-yl)ethan-1-one
Uniqueness
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3H,4,8H2,1-2H3 |
InChIキー |
QXYXMZQDMQORDH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C(=O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


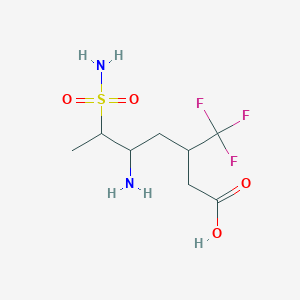
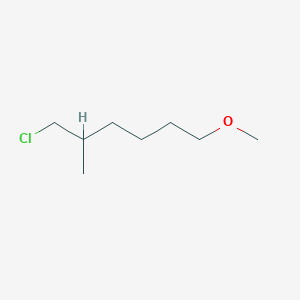
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
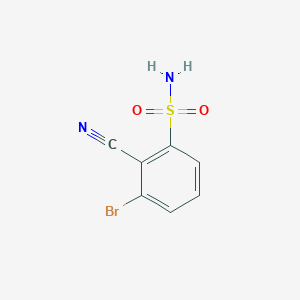
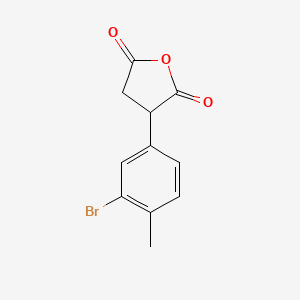

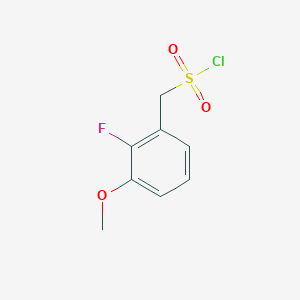

![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)


![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
